Butyl(phenyl)phosphane
Description
Significance of Organophosphorus Compounds in Modern Chemistry
The importance of organophosphorus compounds stems from their versatile chemical nature. nih.gov They are found in crucial biomolecules, including DNA and RNA, and are key components in many commercial products, such as pesticides, herbicides, flame retardants, and plasticizers. wikipedia.orgwikipedia.org In the realm of synthetic chemistry, their applications are vast and varied. They serve as reagents in a multitude of organic transformations and as building blocks for complex molecular architectures. nih.govethz.ch
A particularly impactful application of organophosphorus compounds is their use as ligands in homogeneous catalysis. taylorandfrancis.com The ability to systematically modify the electronic and steric properties of phosphine (B1218219) ligands by altering the substituents on the phosphorus atom allows for fine-tuning of the reactivity and selectivity of metal catalysts. umb.edu This tunability is a cornerstone of modern catalyst design, enabling the development of highly efficient and selective processes for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. tcichemicals.comsigmaaldrich.com
Foundational Role of Phosphines as Ligands in Transition Metal Catalysis
Phosphines are a critical class of ligands in transition metal catalysis due to their unique bonding characteristics. fiveable.me They act as σ-donors through the lone pair of electrons on the phosphorus atom and can also function as π-acceptors by accepting electron density from the metal into their P-C σ* antibonding orbitals. wikipedia.org This dual electronic nature allows phosphines to stabilize a wide range of transition metal complexes and to modulate the electron density at the metal center, which in turn influences the catalytic activity. tcichemicals.comcatalysis.blog
The steric bulk of phosphine ligands is another crucial factor that governs their effectiveness in catalysis. wikipedia.org The size of the substituents on the phosphorus atom can control the coordination number of the metal complex, create a specific reaction pocket around the metal center, and influence the rate and selectivity of catalytic reactions. manchester.ac.uk The interplay between the electronic and steric properties of phosphine ligands is a key principle in the design of catalysts for a variety of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. tcichemicals.comlibretexts.org
Position of Butyl(phenyl)phosphane within the Broader Class of Phosphine Ligands and Related Systems
This compound (C₁₀H₁₅P) is a tertiary phosphine that features both alkyl (butyl) and aryl (phenyl) substituents on the phosphorus atom. chemsrc.com This mixed-substituent design places it in an intermediate position within the phosphine ligand landscape, bridging the gap between trialkylphosphines, which are generally strong σ-donors, and triarylphosphines, which have more tunable electronic properties and are often more stable. tcichemicals.com
The properties of this compound can be understood by considering the electronic and steric contributions of its substituents. The butyl group is an electron-donating alkyl group, which increases the electron density on the phosphorus atom and enhances its σ-donor capacity. The phenyl group, on the other hand, is an aryl group that can participate in π-interactions and offers a degree of steric bulk. The combination of these groups results in a phosphine ligand with a unique balance of electronic and steric characteristics.
For instance, a related compound, di-tert-butylphenylphosphine (B1296755), is known to be a bulky and electron-rich ligand used in various cross-coupling reactions. sigmaaldrich.com The presence of two bulky tert-butyl groups gives it significant steric hindrance. In comparison, this compound, with a single, less bulky butyl group, would be expected to have a smaller cone angle.
The electronic properties of this compound can be situated between those of tri-n-butylphosphine and triphenylphosphine (B44618). Tri(n-butyl)phosphine is a stronger electron donor than triphenylphosphine, and it is expected that this compound would have an intermediate electron-donating ability. nih.gov
The synthesis of this compound and other tertiary phosphines can be achieved through various methods, often involving the reaction of a Grignard reagent or an organolithium compound with a halophosphine. For example, the reaction of butyllithium (B86547) with phenylphosphonous dichloride could be a potential route to this compound.
The unique combination of electronic and steric properties of this compound makes it a potentially valuable ligand in catalysis, offering a different reactivity profile compared to more common symmetrical phosphines. Its application could be particularly advantageous in reactions where a specific balance of ligand properties is required to achieve high activity and selectivity.
Data on Related Phosphine Ligands
To provide context for the properties of this compound, the following table presents data for some common phosphine ligands.
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in °) |
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2056.4 | 170 |
| PPh₃ | 2068.9 | 145 |
| PMe₃ | 2064.1 | 118 |
| P(OEt)₃ | 2076.3 | 109 |
| PF₃ | 2110.8 | 104 |
Data compiled from various sources. wikipedia.orglibretexts.orgrsc.orgresearchgate.netweebly.com
This table illustrates the wide range of electronic and steric properties that can be accessed by varying the substituents on the phosphorus atom. Ligands with lower TEP values are stronger electron donors, while those with larger cone angles are sterically bulkier. This compound would be expected to have values that fall within the range of the ligands presented, reflecting its intermediate nature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10251-55-5 |
|---|---|
Molecular Formula |
C10H15P |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
butyl(phenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
PVWYTIFUYYJMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCPC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Butyl Phenyl Phosphane and Its Derivatives
Direct Synthetic Approaches to Butyl(phenyl)phosphane Frameworks
Direct approaches to this compound frameworks primarily involve the formation of the crucial carbon-phosphorus (C-P) bond in a single key step. These methods are often convergent and efficient, utilizing readily available starting materials.
Strategies for Carbon-Phosphorus Bond Formation
The creation of a C-P bond is the linchpin of phosphine (B1218219) synthesis. The most prevalent strategies involve the reaction of a phosphorus electrophile with a carbon nucleophile or, conversely, a phosphorus nucleophile with a carbon electrophile. For the synthesis of this compound, this typically involves the reaction of a phenylphosphorus halide with a butyl-containing nucleophile or a butylphosphorus halide with a phenyl-containing nucleophile.
Application of Organometallic Reagents in Phosphine Synthesis
Organometallic reagents are the most widely employed carbon nucleophiles for the synthesis of tertiary phosphines like this compound. Grignard reagents (RMgX) and organolithium compounds (RLi) are particularly common due to their high reactivity and commercial availability.
| Reactants | Product | Yield (%) |
|---|---|---|
| Di-tert-butylphosphinous chloride, Phenyllithium | Di-tert-butylphenylphosphine (B1296755) | 60 |
| Dichlorophenylphosphine (B166023), Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52 |
| Chlorodiphenylphosphine (B86185), Methylmagnesium chloride | Methyldiphenylphosphine | 62 |
| Chlorodiphenylphosphine, Ethylmagnesium bromide | Ethyldiphenylphosphine | 76 |
Hydrophosphination Reactions for Phosphine Preparation
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), represents an atom-economical method for C-P bond formation. This reaction can be promoted by catalysts or initiated by radical initiators or heat. For the synthesis of this compound, this would involve the addition of phenylphosphine (B1580520) (PhPH₂) to butene or a related four-carbon alkene.
Catalyst-free hydrophosphination of alkenes with diphenylphosphine (B32561) has been demonstrated, yielding anti-Markovnikov products in good to excellent yields. For example, the reaction of diphenylphosphine with various alkenes in the presence of 2-methyltetrahydrofuran as an additive proceeds efficiently. While a specific example for the synthesis of this compound is not detailed, the general applicability of this method suggests its potential. The regioselectivity of the hydrophosphination reaction is a key consideration, with radical and some metal-catalyzed reactions favoring the anti-Markovnikov product, which in the case of 1-butene and phenylphosphine would lead to the desired this compound.
Indirect Synthetic Routes via Functionalized Phosphorus Intermediates
Indirect routes to this compound involve the use of functionalized phosphorus intermediates that are more stable or easier to handle than the final phosphine. These intermediates are then converted to the target phosphine in a subsequent step.
Preparation and Utilization of Phosphine-Borane Adducts as Synthetic Precursors
Phosphine-boranes (R₃P·BH₃) are air-stable, crystalline solids that serve as protected forms of phosphines. The borane (B79455) group can be readily removed to liberate the free phosphine. This strategy is particularly valuable for the synthesis and purification of chiral phosphines.
The synthesis of optically active secondary phosphine-boranes, such as tert-butylphenylphosphine-borane, has been achieved through stereoselective methods. For instance, enantiopure tert-butylphenylphosphinous acid-borane can be converted to its methyl ester, which upon treatment with lithium in THF/NH₃, yields (R)-tert-butylphenylphosphine-borane with full retention of stereopurity. An alternative, stereocomplementary route involves the conversion of the phosphinous acid-borane to a methanesulfonic anhydride, followed by reduction with sodium borohydride, which proceeds with clean inversion of configuration to afford (S)-tert-butylphenylphosphine-borane in high yield (96%).
Deprotection of the phosphine-borane adduct to yield the free phosphine is typically achieved by treatment with an amine, such as diethylamine (B46881) or pyrrolidine. The choice of amine and solvent can significantly impact the rate and efficiency of the deprotection.
| Precursor | Key Transformation | Product | Yield (%) | Stereochemistry |
|---|---|---|---|---|
| (S)-tert-butylphenylphosphinous acid-borane methyl ester | Li/THF/NH₃ | (R)-tert-butylphenylphosphine-borane | 58 | Retention |
| (S)-tert-butylphenylphosphinous acid-borane | 1. MsCl, Et₃N 2. NaBH₄ | (S)-tert-butylphenylphosphine-borane | 96 | Inversion |
Conversion Pathways from Secondary Phosphine Oxides, such as tert-Butyl(phenyl)phosphane Oxide, and Subsequent Reduction Methodologies
Secondary phosphine oxides, such as tert-butyl(phenyl)phosphine oxide, are stable, easily handled precursors to secondary and tertiary phosphines. The synthesis of the target phosphine is achieved through the reduction of the phosphine oxide.
The preparation of tert-butyl(phenyl)phosphine oxide can be accomplished through various standard organophosphorus reactions. The reduction of the P=O bond is a critical step and can be achieved using a variety of reducing agents. Silanes, such as trichlorosilane (B8805176), phenylsilane, and polymethylhydrosiloxane (B1170920) (PMHS), are commonly used for this purpose, often in the presence of a catalyst or an additive. nih.govresearchgate.net The reduction of phosphine oxides with silanes generally proceeds with retention of configuration at the phosphorus center. Another powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of optically active P-chirogenic phosphine oxides with methyl triflate followed by LiAlH₄ has been shown to proceed with inversion of configuration at the phosphorus atom. organic-chemistry.org
| Phosphine Oxide | Reducing Agent/System | Stereochemical Outcome |
|---|---|---|
| Tertiary Phosphine Oxides | Silanes (e.g., PhSiH₃, HSiCl₃) | Retention of configuration |
| Optically Active P-Chirogenic Phosphine Oxides | 1. MeOTf 2. LiAlH₄ | Inversion of configuration |
| Tri(n-butyl)phosphine oxide | HSiCl₃/NEt₃ | Not specified |
The choice of reducing agent can be critical for achieving the desired stereochemical outcome in the synthesis of chiral phosphines.
Synthesis of Butyl Phenyl-H-phosphinate and Related Phosphinate Derivatives as Starting Materials
Butyl phenyl-H-phosphinate, a key precursor for this compound and its derivatives, can be synthesized from phenyl-H-phosphinic acid through several methods, including alkylating esterification, microwave-assisted direct esterification, and thermal esterification. mdpi.comresearchgate.net
Alkylating Esterification: This method involves the reaction of phenyl-H-phosphinic acid with butyl bromide in the presence of a base like triethylamine. Under microwave irradiation at 100 °C for 3.25 hours, a complete conversion can be achieved, yielding Butyl phenyl-H-phosphinate in 76% after purification by flash column chromatography. mdpi.com
Microwave-Assisted Direct Esterification: A more direct approach is the esterification of phenyl-H-phosphinic acid with butyl alcohol under microwave conditions. Using a 15-fold excess of butyl alcohol at 140 °C for 30 minutes, the desired butyl ester can be obtained in a high yield of 94%. mdpi.com The use of an ionic liquid, such as [bmim][PF6], as a catalyst in microwave-assisted esterification has also been explored. For instance, reacting phenyl-H-phosphinic acid with a 15-fold excess of butyl alcohol in the presence of 10% [bmim][PF6] at 160 °C for 1.5 hours resulted in an 80% yield of Butyl phenyl-H-phosphinate. mdpi.com
Thermal Esterification: Conventional heating provides a scalable method for the synthesis of Butyl phenyl-H-phosphinate. Refluxing phenyl-H-phosphinic acid in a 12-fold excess of butyl alcohol under an inert atmosphere with 10% [bmim][PF6] is considered an optimal method for gram-scale preparation, despite requiring prolonged heating. mdpi.comresearchgate.net
The following table summarizes the various synthetic conditions for the preparation of Butyl Phenyl-H-phosphinate:
| Method | Reactants | Catalyst/Base | Conditions | Yield |
| Alkylating Esterification | Phenyl-H-phosphinic acid, Butyl bromide | Triethylamine | 100 °C, 3.25 h (Microwave) | 76% |
| Microwave-Assisted Direct Esterification | Phenyl-H-phosphinic acid, Butyl alcohol (15-fold excess) | None | 140 °C, 30 min (Microwave) | 94% |
| Microwave-Assisted Direct Esterification | Phenyl-H-phosphinic acid, Butyl alcohol (15-fold excess) | 10% [bmim][PF6] | 160 °C, 1.5 h (Microwave) | 80% |
| Thermal Esterification | Phenyl-H-phosphinic acid, Butyl alcohol (12-fold excess) | 10% [bmim][PF6] | Reflux (Conventional Heating) | Good for g-scale |
Advanced Stereoselective Synthesis and Chiral Induction in this compound Systems
The synthesis of P-stereogenic phosphines, which are chiral at the phosphorus atom, is of significant interest due to their application as ligands in asymmetric catalysis.
Methodologies for the Preparation of P-Stereogenic Phosphines
The preparation of enantiomerically pure P-stereogenic phosphines has historically relied on methods such as the resolution of racemic mixtures or the use of stoichiometric chiral reagents. nih.gov Early approaches involved the separation of diastereomeric phosphine derivatives. More contemporary strategies include desymmetrization of prochiral phosphines and various forms of resolution. nih.gov
A significant challenge in the synthesis of P-stereogenic phosphines is the development of general and efficient methods that avoid tedious resolution steps. One of the most effective strategies involves the use of chiral auxiliaries to control the stereochemistry at the phosphorus center. This approach is widely used due to the availability of naturally occurring and inexpensive chiral building blocks. rsc.org
Diastereoselective Approaches Employing Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the context of P-stereogenic phosphine synthesis, a chiral auxiliary is attached to the phosphorus atom, leading to the formation of diastereomers that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched phosphine.
L-(-)-Menthol is a commonly used and inexpensive chiral auxiliary for the synthesis of P-stereogenic phosphinates. rsc.org The general approach involves the reaction of a dichlorophosphine with L-(-)-menthol to form a diastereomeric mixture of menthyl phosphinates. These diastereomers can then be separated, often by crystallization. The separated diastereomer can be stereospecifically reduced and reacted with organometallic reagents to yield the desired P-stereogenic phosphine oxide with high optical purity. The phosphine oxide can then be reduced to the corresponding phosphine with either retention or inversion of configuration, depending on the chosen reducing agent. rsc.org
The following table outlines the general steps in a diastereoselective synthesis of a P-stereogenic phosphine using a chiral auxiliary like menthol:
| Step | Description | Key Considerations |
| 1. Auxiliary Attachment | Reaction of a phosphorus precursor (e.g., dichlorophenylphosphine) with a chiral alcohol (e.g., L-(-)-menthol) to form a mixture of diastereomeric phosphinates. | The choice of chiral auxiliary is crucial for efficient diastereoselection. |
| 2. Diastereomer Separation | Separation of the diastereomeric mixture, typically by fractional crystallization or chromatography. | The physical properties of the diastereomers will dictate the ease of separation. |
| 3. Nucleophilic Displacement | Reaction of the separated diastereomer with an organometallic reagent (e.g., a Grignard or organolithium reagent) to introduce the desired organic group at the phosphorus center. | The reaction often proceeds with a high degree of stereospecificity (inversion or retention). |
| 4. Auxiliary Removal | Cleavage of the chiral auxiliary from the phosphorus atom to yield the P-stereogenic phosphine or a precursor like a phosphine oxide. | The removal conditions must be chosen to avoid racemization of the product. |
| 5. Final Transformation (if necessary) | Conversion of the phosphine precursor (e.g., phosphine oxide) to the final P-stereogenic phosphine. | Stereospecific reduction methods are available to control the final configuration. |
Dynamic Resolution Techniques for Enantiopure this compound Derivatives
Dynamic resolution combines the separation of enantiomers or diastereomers with in-situ racemization of the undesired stereoisomer, allowing for a theoretical yield of 100% of a single stereoisomer.
Dynamic Resolution of Lithiated Phosphine-Boranes: A direct synthesis of P-chiral phosphine-boranes can be achieved through the dynamic resolution of a lithiated racemic secondary phosphine-borane. For instance, racemic tert-butylphenylphosphine-borane can be deprotonated with a lithium base in the presence of the chiral ligand (-)-sparteine. acs.orgbeilstein-journals.org The resulting diastereomeric lithium complexes are in equilibrium, and one is thermodynamically more stable. Trapping this equilibrium mixture with an electrophile leads to the formation of the enantioenriched tertiary phosphine-borane. beilstein-journals.org The enantioselectivity of this process is dependent on factors such as time and temperature, allowing for optimization. beilstein-journals.org
Crystallization-Induced Dynamic Resolution (CIDR): This technique involves the crystallization of one diastereomer from an equilibrating mixture in solution. The continuous crystallization of the less soluble diastereomer shifts the equilibrium, ultimately converting the entire mixture into a single solid diastereomer. This has been successfully applied to the synthesis of P-stereogenic phosphine boranes using easily accessible chiral ligands. researchgate.net
Dynamic Kinetic Resolution (DKR) via Asymmetric Oxidation: An electrochemical approach to dynamic kinetic resolution involves the oxidation of racemic trivalent phosphines in the presence of a chiral supporting electrolyte. mst.edu This method relies on the rapid pyramidal inversion of the anodically generated phosphoniumyl radical cation. The chiral electrolyte at the electrode-electrolyte interface enhances enantioselective control during the subsequent nucleophilic addition, leading to enantioenriched phosphine oxides. mst.edu
The following table provides a comparative overview of these dynamic resolution techniques:
| Technique | Principle | Key Reagents/Conditions | Application Example |
| Dynamic Resolution of Lithiated Species | Thermodynamic equilibration of diastereomeric metal complexes of a racemic phosphine derivative in the presence of a chiral ligand, followed by electrophilic trapping. | n-BuLi, (-)-sparteine, electrophile | Synthesis of P-chiral tert-butylphenylphosphine-boranes |
| Crystallization-Induced Dynamic Resolution (CIDR) | Crystallization of one diastereomer from an equilibrating solution of diastereomers, driving the equilibrium towards the formation of the crystalline product. | Chiral ligand, suitable solvent system for crystallization | Enantioselective synthesis of phosphine boranes |
| Electrochemical Dynamic Kinetic Resolution (DKR) | Asymmetric oxidation of a racemic phosphine with in-situ racemization of the phosphoniumyl radical cation intermediate, mediated by a chiral supporting electrolyte. | Chiral phosphate salts as supporting electrolytes, electrochemical cell | Asymmetric oxidation of racemic phosphines to enantioenriched phosphine oxides |
Coordination Chemistry and Ligand Design Principles for Butyl Phenyl Phosphane
Electronic and Steric Properties Governing Ligand Behavior of Butyl(phenyl)phosphane
The coordination behavior of any phosphine (B1218219) ligand is primarily dictated by its electronic and steric characteristics. For this compound, these properties are a composite of the contributions from the butyl and phenyl substituents, which modulate the electron density on the phosphorus atom and the steric bulk around the metal center.
The electron-donating ability of a phosphine ligand is a critical factor in determining the nature of the metal-ligand bond and the reactivity of the complex. A common metric for quantifying this property is the Tolman Electronic Parameter (TEP). wikipedia.org The TEP is determined experimentally by measuring the A1 C-O stretching frequency (ν(CO)) in the infrared spectrum of a nickel complex, [LNi(CO)₃], where L is the phosphine ligand. wikipedia.orgsmu.edu
Strongly electron-donating ligands increase the electron density on the metal center. This increased electron density leads to stronger π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. wikipedia.orglibretexts.org Conversely, electron-withdrawing ligands decrease electron density on the metal, leading to less π-backbonding and a higher ν(CO) frequency.
While specific TEP data for this compound is not extensively documented, its electronic properties can be inferred by comparing it to related phosphine ligands. The butyl group is an electron-donating alkyl group, while the phenyl group is generally less donating due to the electronegativity of the sp²-hybridized carbon atoms and potential π-acceptor interactions. Therefore, the electronic character of this compound would be intermediate between trialkylphosphines, like tri(tert-butyl)phosphine, and triarylphosphines, such as triphenylphosphine (B44618). Tri(tert-butyl)phosphine is recognized as one of the most basic phosphines due to its strong σ-donor capability. smu.edu
Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
| Ligand (L) | TEP (ν(CO) in cm⁻¹) |
|---|---|
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OEt)₃ | 2076.3 |
| P(C₆F₅)₃ | 2090.9 |
This table is interactive. You can sort and filter the data. Data sourced from Wikipedia. wikipedia.org
Based on this trend, this compound is expected to be a stronger electron donor than triphenylphosphine, enhancing the electron density on a coordinated metal center and potentially influencing the rates and selectivity of catalytic reactions. For instance, increased electron density on a metal can promote oxidative addition steps in a catalytic cycle.
Steric hindrance is another crucial aspect of ligand design, affecting the number of ligands that can coordinate to a metal center, the coordination geometry, and the stability of the resulting complex. wikipedia.org The steric bulk of a phosphine ligand is commonly quantified by the Tolman cone angle (Θ). libretexts.org This is the apex angle of a cone centered 2.28 Å from the phosphorus atom (representing a typical M-P bond length) that encompasses the van der Waals radii of the outermost atoms of the substituents. libretexts.org
Larger cone angles indicate greater steric bulk, which can have several consequences:
They can limit the number of ligands that bind to a metal, favoring the formation of lower-coordinate species.
They can create a "pocket" around the metal center that influences the binding and activation of substrates in catalysis.
They can protect the metal center from unwanted side reactions or decomposition pathways.
The cone angle of this compound would depend on the isomer of the butyl group (n-butyl, sec-butyl, iso-butyl, or tert-butyl). The tert-butyl group is significantly bulkier than the n-butyl group. The cone angle for a phosphine with a tert-butyl group is considerably larger than one with a methyl or ethyl group. researchgate.netrsc.org For comparison, the cone angle of PPh₃ is 145°, while that of P(t-Bu)₃ is 182°. researchgate.net The replacement of a phenyl group in PPh₃ with a butyl group would be expected to alter the cone angle, with a tert-butyl group leading to a significant increase in steric hindrance.
Table 2: Cone Angles for Selected Phosphine Ligands
| Ligand | Cone Angle (Θ) in degrees (°) |
|---|---|
| PMe₃ | 118 |
| PEt₃ | 132 |
| PMePh₂ | 136 |
| PPh₃ | 145 |
| PCy₃ (Tricyclohexylphosphine) | 170 |
| P(t-Bu)₃ | 182 |
| P(mesityl)₃ | 212 |
This table is interactive. You can sort and filter the data. Data sourced from Chemistry LibreTexts and other publications. libretexts.orgnsf.gov
Butyl Group: As an alkyl group, it is primarily a σ-donor, increasing the electron density on the phosphorus atom. The steric bulk depends on its isomeric form, with the tert-butyl group providing the largest steric shield. acs.org This steric hindrance can influence the coordination number and geometry of the metal complex.
Phenyl Group: The phenyl group is generally less electron-donating than an alkyl group. Its planar, aromatic nature can lead to π–π stacking interactions in the solid state, influencing crystal packing. rsc.org Furthermore, the phenyl ring can engage in electronic interactions with the metal center beyond simple σ-donation.
The combination of these two different substituents allows for a balance of properties. This compound is more electron-rich than triphenylphosphine but likely less sterically demanding than tri(tert-butyl)phosphine (unless it is the tert-butyl isomer). This balance makes it a versatile ligand for various catalytic applications where tuning both steric and electronic parameters is essential for optimizing performance.
Formation and Characterization of Transition Metal Complexes with this compound Ligands
This compound, like other tertiary phosphines, readily forms complexes with a wide range of transition metals. The synthesis and characterization of these complexes are fundamental to understanding their structure, bonding, and potential applications.
Phosphine ligands can coordinate to metal centers in various ways. A ligand with a single donor atom is termed monodentate. alfachemic.com this compound, having one phosphorus atom available for coordination, typically functions as a monodentate ligand. alfachemic.comscience.gov In this mode, it occupies a single coordination site on the metal.
Multidentate ligands contain two or more donor atoms and can chelate to a metal center, forming a ring structure. While this compound itself is monodentate, it is possible to synthesize larger molecules that incorporate multiple butyl(phenyl)phosphino groups, creating bidentate or tridentate ligands. cardiff.ac.uk These multidentate ligands often form more stable complexes with metal ions compared to their monodentate counterparts due to the chelate effect. The design of such multidentate phosphines allows for greater control over the coordination geometry around the metal center. cardiff.ac.ukresearchgate.netnih.gov
The synthesis of transition metal complexes with this compound ligands generally involves the reaction of a suitable metal precursor with the phosphine ligand in a stoichiometric ratio. mdpi.com Common synthetic strategies include:
Ligand Substitution: A labile ligand (one that is easily displaced), such as a solvent molecule, carbon monoxide, or another weakly bound ligand, on a metal precursor is replaced by the incoming this compound ligand. acs.org An example is the reaction of [Pd(allyl)Cl]₂ with a phosphine to yield the corresponding palladium-phosphine complex. mdpi.com
Reductive Phosphination: A high-valent metal salt is reduced in the presence of the phosphine ligand, which also serves to stabilize the resulting low-valent metal center.
The resulting organometallic complexes are typically air-stable solids that can be purified by crystallization. mdpi.com
Characterization of these complexes is crucial for confirming their structure and understanding their bonding. Standard techniques include:
NMR Spectroscopy: ³¹P NMR spectroscopy is particularly powerful for characterizing phosphine complexes. The coordination of the phosphine to a metal center causes a significant shift in the ³¹P NMR signal compared to the free ligand. mdpi.comnih.gov
Infrared (IR) Spectroscopy: For carbonyl complexes, IR spectroscopy is used to determine the TEP, as discussed earlier. smu.edu It also provides information about other functional groups in the complex.
Elemental Analysis and Mass Spectrometry: These methods are used to confirm the elemental composition and molecular weight of the newly synthesized complexes. researchgate.net
Through these synthetic and characterization methods, a detailed understanding of the coordination chemistry of this compound can be achieved, paving the way for its rational application in catalyst design and materials science.
Formation of Organometallic Complexes: Synthetic Strategies and Structural Characterization
Palladium-Based Complexes
Palladium complexes featuring phosphine ligands are of significant interest due to their extensive applications in catalysis. While specific studies focusing solely on monodentate this compound are limited in the provided results, the broader context of palladium-phosphine chemistry allows for extrapolation. The coordination of phosphine ligands to palladium(0) and palladium(II) centers is a fundamental step in many catalytic cycles. For instance, two-coordinate palladium(0) complexes are known to be formed with bulky phosphine ligands. acs.org
In the context of catalytic reactions, dinuclear palladium complexes bridged by diphosphine ligands have been synthesized and characterized. rsc.org These complexes demonstrate the ability of phosphine ligands to support various coordination geometries around the palladium center. The electronic nature of the phosphine ligand, whether it is electron-rich or electron-poor, significantly impacts the reactivity of the palladium complex, particularly in processes like reductive elimination. acs.org The design of palladium catalysts often involves the use of specific phosphine ligands to achieve high performance in reactions such as the carbonylation of alkenes. nih.gov
Table 1: Examples of Palladium-Phosphine Complexes and Their Applications
| Palladium Complex Type | Phosphine Ligand Type | Key Features/Applications | References |
|---|---|---|---|
| Two-coordinate Pd(0) | Bulky phosphines (e.g., di-tert-butylphenylphosphine) | Fundamental species in catalytic cycles. | acs.org |
| Dinuclear NHC-Pd with phosphine spacers | Diphosphines (e.g., dppe, dppb) | Catalysts for Hiyama coupling reactions. | rsc.org |
| Pd(II) amido complexes | Biaryl phosphines (e.g., RuPhos) | Intermediates in Buchwald-Hartwig amination; rate of reductive elimination is influenced by ligand electronics. | acs.org |
| Pd catalysts for carbonylation | Aryl and alkyl phosphines | High-performance systems for alkene carbonylation. | nih.gov |
Rhodium and Iridium Coordination Complexes
Rhodium and iridium complexes containing phosphine ligands are pivotal in various catalytic transformations, including hydrogenation and hydroformylation. The coordination of this compound to these metal centers would be expected to form stable complexes with distinct reactivity profiles.
Table 2: Characterization of Rhodium and Iridium Phosphine Complexes
| Metal Center | Ligand Type | Coordination Geometry | Key Research Findings | References |
|---|---|---|---|---|
| Rhodium | Hybrid scorpionate with phosphine | Square-planar | κN,κP-binding mode with dangling allyl groups; fast inversion of the metallacycle in solution. | nih.govfigshare.com |
| Iridium | Hybrid scorpionate with phosphine | Trigonal bipyramidal | Dominated by a tripodal κN,κP,η2-C═C binding mode; non-fluxional species observed with certain coligands. | nih.gov |
| Rhodium/Iridium | PNP and PONOP pincer ligands | Five-coordinate | Structurally dynamic in solution, exhibiting pseudorotation of a biph ligand. | acs.org |
| Rhodium/Iridium | β-phosphinoethylborane | Varies | Primary coordination sphere and solvent impact Lewis acid-base adduct formation. | rsc.org |
Complexes with Other Transition Metal Centers (e.g., Platinum, Gold, Group 4 Metals)
The coordination chemistry of phosphine ligands extends beyond palladium, rhodium, and iridium to a variety of other transition metals, including platinum, gold, and Group 4 metals.
Platinum: Platinum-phosphine complexes are well-established in coordination chemistry and catalysis. researchgate.net The synthesis of these complexes often involves the reaction of a platinum salt with a phosphine ligand. wikipedia.org The design of tetradentate Pt(II) complexes with specific ligand architectures has been explored to achieve desired photophysical properties. rsc.org
Gold: Gold-phosphine complexes have garnered significant attention, particularly in the context of their potential applications in medicine and catalysis. nih.govnih.gov The nature of the phosphine ligand plays a crucial role in determining the nuclearity, structure, and stability of gold clusters. nih.gov The Au-P bond is a key feature of these complexes, and its lability can be exploited in ligand exchange reactions. nih.gov Heterodinuclear gold-platinum complexes have also been studied, revealing interesting fluxional behavior and ligand exchange processes. researchgate.net
Group 4 Metals: While less common than complexes with late transition metals, phosphine complexes of Group 4 metals (titanium, zirconium, and hafnium) are known. The oxophilicity of these early transition metals can influence the types of reactions they mediate. The electronic properties of the phosphine ligand would be expected to play a significant role in the stability and reactivity of these complexes.
Exploration of Pincer Ligand Architectures Incorporating this compound Moieties
Pincer ligands are tridentate ligands that typically bind to a metal in a meridional fashion, offering high stability and control over the metal's coordination environment. nih.gov Incorporating a this compound moiety into a pincer ligand framework would create a specific steric and electronic profile at one of the donor sites.
The general structure of a pincer complex is [M(E1YE2)Lm]Xn, where E1 and E2 are donor groups, such as phosphines, and Y is an anionic central moiety, often a 2,6-disubstituted aryl group. nih.gov The synthesis of pincer complexes can be achieved through methods like cyclometalation, oxidative addition, and transmetalation. nih.gov
While direct examples of pincer ligands with a this compound arm were not found in the search results, the principles of pincer chemistry are well-established. For instance, NCN pincer palladium complexes have been prepared and their catalytic activity in the Heck reaction has been demonstrated. nih.gov The modular nature of pincer ligand synthesis would allow for the incorporation of a this compound group to fine-tune the properties of the resulting metal complex for specific catalytic applications. The development of rhodium and iridium pincer complexes has also been an active area of research, with studies focusing on their synthesis and structural dynamics. acs.orgbohrium.com
Rational Ligand Design and Structure-Activity Relationships in this compound Derivatives
The performance of a metal catalyst is intricately linked to the properties of its ligands. Rational ligand design, therefore, is a powerful strategy to modulate the activity, selectivity, and stability of a catalyst. For this compound, modifications to either the butyl or the phenyl group can lead to significant changes in the ligand's electronic and steric characteristics.
Design Strategies for Modulating Ligand Properties through Substituent Variation
The electronic and steric properties of phosphine ligands can be systematically tuned by varying the substituents on the phosphorus atom.
Steric Effects: The size of the substituents on the phosphine ligand influences the coordination number and geometry of the metal complex. The Tolman cone angle is a common metric used to quantify the steric bulk of a phosphine ligand. By modifying the butyl group (e.g., replacing it with isobutyl or tert-butyl) or by introducing bulky substituents on the phenyl ring, the steric environment around the metal center can be precisely controlled. This is crucial for achieving high selectivity in many catalytic reactions.
The development of new ligand architectures, such as scorpionate ligands, also provides a means to modulate the coordination environment of the metal. nih.govfigshare.com The flexibility and denticity of the ligand can be altered to suit the requirements of a specific catalytic transformation.
Development of Chiral Ligands for Enantioselective Catalysis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands play a central role in transition-metal-catalyzed asymmetric reactions. jst.go.jpnih.gov A chiral version of this compound, where the phosphorus atom is the stereogenic center, could be a valuable ligand for enantioselective catalysis.
The development of chiral phosphine ligands has been a major focus of research, with numerous strategies being employed for their synthesis. jst.go.jp These ligands have been successfully applied in a wide range of enantioselective reactions, including hydrogenation, allylic alkylation, and carbonylative coupling reactions. nih.govnih.govacs.org
The design of chiral ligands often involves creating a rigid and well-defined chiral environment around the metal center. This can be achieved through the introduction of bulky groups, the use of bicyclic backbones, or the incorporation of planar chirality, as seen in ferrocene-based ligands. wikipedia.org The effectiveness of a chiral ligand is typically evaluated by the enantiomeric excess (ee) of the product obtained in a model reaction. The fine-tuning of the ligand structure, including both steric and electronic properties, is often necessary to achieve high levels of enantioselectivity. nih.gov
Table 3: Strategies for Chiral Ligand Development
| Chiral Ligand Strategy | Key Design Principles | Example Applications | References |
|---|---|---|---|
| P-Chiral Phosphines | Stereogenic center at the phosphorus atom; often conformationally rigid and electron-rich. | Enantioselective hydrogenation, enantioselective allylation. | jst.go.jp |
| Phosphinooxazoline (PHOX) Ligands | N,P-bidentate ligands with tunable steric and electronic properties. | Enantioselective decarboxylative alkylation. | nih.gov |
| Ferrocene-Based Diphosphines | Planar chirality and a rigid backbone. | Palladium-coupling reactions, hydrogenation catalysis. | wikipedia.org |
| General Asymmetric Catalysis | Separating reactivity from stereocontrol using dual catalyst systems. | Asymmetric carbonylative coupling of alkyl halides. | acs.org |
Catalytic Applications of Butyl Phenyl Phosphane and Its Metal Complexes
Application in Homogeneous Catalysis
Phosphine (B1218219) ligands are fundamental to homogeneous catalysis, forming stable and reactive complexes with transition metals like palladium, rhodium, and iridium. nih.gov The properties of the phosphine ligand, such as its steric bulk and electron-donating ability, directly influence the catalyst's activity, selectivity, and stability. nih.gov Ligands containing butyl and phenyl groups, such as di-tert-butylphenylphosphine (B1296755), are utilized in a wide array of catalytic transformations due to their significant steric hindrance and strong electron-donating nature. sigmaaldrich.comwikipedia.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)
Phosphine ligands bearing butyl and phenyl groups are highly effective in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. The steric bulk of the tert-butyl group combined with the electronic properties of the phenyl group helps to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination. libretexts.org
Bulky and electron-rich phosphines such as di-tert-butylphenylphosphine and tri-tert-butylphosphine (B79228) have demonstrated high efficacy in these transformations. sigmaaldrich.comresearchgate.net For instance, di-tert-butylphenylphosphine serves as a versatile ligand for numerous cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. sigmaaldrich.com The use of tri-tert-butylphosphine has been specifically noted for enabling Heck reactions with challenging substrates like aryl chlorides and for promoting Suzuki cross-couplings. illinois.edumit.edu In Buchwald-Hartwig aminations, bulky dialkyl- and trialkylphosphine ligands are essential for coupling a wide range of amines with aryl halides and triflates under mild conditions. wikipedia.org The development of dialkylbiaryl phosphine ligands by the Buchwald group, often incorporating di-tert-butylphosphine (B3029888) moieties, has been a significant advance in this field. sigmaaldrich.cnsigmaaldrich.com
The following table summarizes representative applications of butyl- and phenyl-containing phosphine ligands in major cross-coupling reactions.
| Reaction | Phosphine Ligand | Catalyst System | Substrates | Product Yield | Reference |
| Suzuki-Miyaura | Tri(tert-butyl)phosphine | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | Aryl/heteroaryl halides + Aryl/heteroarylboronic acids | Good to Excellent | mit.edu |
| Suzuki-Miyaura | CM-phos (Indolyl phosphine) | Pd(OAc)₂ | 4-tert-Butylphenyl tosylate + Phenylboronic acid | 98% | organic-chemistry.org |
| Heck Reaction | Tri(tert-butyl)phosphine | Pd₂(dba)₃ | Aryl chlorides + Alkenes | Good to Excellent | illinois.edu |
| Buchwald-Hartwig | Di(tert-butyl)neopentylphosphine | Pd(OAc)₂ | Aryl bromides/chlorides + Amines | High | acs.org |
| Buchwald-Hartwig | t-BuXPhos | [Pd(allyl)Cl]₂ | Aryl bromides + Heterocyclic amines | 90-99% | nih.gov |
Asymmetric Catalysis and Enantioselective Transformations
The introduction of chirality into phosphine ligands containing butyl and phenyl groups allows for the synthesis of enantiomerically enriched products through asymmetric catalysis. The bulky tert-butyl group is often a key component in designing P-chirogenic ligands, where the phosphorus atom itself is a stereocenter, or in ligands with chiral backbones. tcichemicals.com These ligands create a well-defined chiral environment around the metal center, which enables high levels of stereocontrol.
In asymmetric hydrogenation, chiral phosphine ligands are paramount for achieving high enantioselectivity. unt.eduub.edu Conformationally rigid P-chirogenic phosphine ligands that feature a bulky tert-butyl group and a smaller methyl group on the phosphorus atom have shown exceptional performance in transition-metal-catalyzed asymmetric reactions. tcichemicals.com The combination of steric bulk and electron-rich character in these ligands enhances both catalytic efficiency and the ability to induce asymmetry. tcichemicals.com
For example, rhodium and ruthenium complexes with chiral diphosphine ligands bearing tert-butyl groups are highly effective for the asymmetric hydrogenation of various substrates, including dehydroamino acids and β-keto esters. researchgate.netacs.org Ligands such as the axially chiral 4,4′-di-tert-butyl TunePhos and P-chirogenic tert-butyl-xantphos have been specifically developed for these transformations, affording products with excellent enantiomeric excess (ee). researchgate.netdocumentsdelivered.com
The table below presents examples of asymmetric hydrogenations using chiral phosphine ligands that incorporate tert-butyl groups.
| Substrate Type | Chiral Ligand Type | Catalyst | Enantiomeric Excess (ee) | Reference |
| β-Keto Esters | Axially 4,4′-di-tert-butyl TunePhos | Ruthenium | Up to 99% | researchgate.net |
| α-Acetamidocinnamic Acid | Axially Chiral Bisphosphine | Rhodium(I) | Up to 95.3% | researchgate.net |
| Non-chelating Olefins | Ir-MaxPHOX (P,N-ligand) | Iridium | Up to 99% | ub.edu |
| Aromatic Ketones | P-chirogenic Monophosphine | Rhodium | Up to 98% | documentsdelivered.com |
Phosphine ligands are broadly applied in asymmetric allylic alkylation and conjugate addition reactions. nih.gov In these reactions, the phosphine can act either as a ligand for a transition metal catalyst (e.g., palladium) or as a nucleophilic organocatalyst itself. nih.govorganic-chemistry.org Chiral P,N-ligands, such as phosphinooxazolines (PHOX) that combine a phosphine donor with an oxazoline (B21484) unit, are particularly effective. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties.
The (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline ligand, a well-known PHOX-type ligand, is valuable in palladium-catalyzed asymmetric Heck reactions. sigmaaldrich.com Similarly, chiral pyridine-oxazoline (PyOx) ligands containing a tert-butyl group have been successfully employed in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, generating all-carbon quaternary stereocenters with high enantioselectivity. orgsyn.org In the realm of organocatalysis, chiral phosphines can catalyze the allylic alkylation of substrates like α-benzylidene succinimides with Morita–Baylis–Hillman carbonates, constructing adjacent chiral tertiary carbon centers with high stereocontrol. nih.gov
The silyl-Heck reaction is a specialized variant of the Heck reaction used to synthesize allylsilanes. The choice of phosphine ligand is critical for the success of this transformation. Research has shown that ligands with a balance of steric bulk and electron-donating properties are most effective.
Specifically, tert-butyl(diphenyl)phosphine (tBuPPh₂) was identified as a highly effective ligand for the palladium-catalyzed silyl-Heck reaction, outperforming both all-aryl and all-alkyl phosphines. It was proposed that the tert-butyl group provides the necessary electron-richness to promote the oxidative addition of the Si-I bond, while the phenyl groups are less sterically demanding than cyclohexyl or additional tert-butyl groups, thus accommodating the bulky silyl (B83357) group in the palladium intermediate.
Building on this finding, a second-generation catalyst was developed using the ligand bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine. This more sterically hindered and electron-rich ligand was designed to further suppress alkene isomerization, a common side reaction, leading to significantly improved yields of the desired allylsilane products.
The table below shows the improved performance of the second-generation ligand in the silyl-Heck reaction of 1-decene (B1663960) with Me₃SiI.
| Ligand | Yield of Allylsilane | Yield of Isomerized Alkene |
| tBuPPh₂ (First Generation) | 48% | 52% |
| Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (Second Generation) | 97% | 3% |
Other Catalytic Reactions (e.g., Cyclization, C-H Activation)
Beyond cross-coupling and asymmetric transformations, butyl(phenyl)phosphane-type ligands are involved in other important catalytic processes, including cyclization and C-H activation reactions.
In the field of organocatalysis, nucleophilic phosphines like tri(n-butyl)phosphine can initiate domino reactions to construct complex cyclic molecules. nih.gov For example, tertiary phosphines catalyze [3+2] and [3+3] annulations by adding to electron-deficient alkenes or alkynes, generating zwitterionic intermediates that then react with other components to form five- or six-membered rings. nih.govacs.org
The activation of typically inert C-H bonds is a major goal in modern chemistry, and phosphine ligands play a role in facilitating these reactions. rsc.orgacs.org While many C-H activation cycles are driven by transition metals, main-group elements, including phosphines, are emerging as potential catalysts. acs.org In some palladium-catalyzed processes, such as the pyridyl-directed hydroxylation of an aryl C-H bond, a tert-butyl group on the oxidant (tert-butyl hydroperoxide) is a key component of the reaction system. rsc.org The development of phosphine-ligated metal complexes for direct C-H functionalization is an active area of research, where the steric and electronic properties of ligands like butyl(phenyl)phosphanes are critical for catalyst design. researchgate.net For instance, treatment of an (o-alkynylphenyl)phosphine with n-butyllithium (BuLi) leads to a cyclization reaction to form benzo[b]phosphole derivatives, demonstrating a direct role of a butyl reagent in modifying a phenylphosphine (B1580520) for cyclization. nih.gov
Mechanistic Insights into this compound-Mediated Catalytic Cycles
The efficacy of this compound in catalytic applications is deeply rooted in the fundamental organometallic steps that constitute the catalytic cycle. A thorough understanding of these steps, including oxidative addition, reductive elimination, and ligand exchange, is paramount for optimizing reaction conditions and designing more efficient catalysts. This section delves into the mechanistic details of these key processes when this compound is employed as a ligand.
Elucidation of Oxidative Addition and Reductive Elimination Steps
Oxidative addition and reductive elimination are cornerstone reactions in many catalytic cycles, representing the activation of substrates and the formation of the desired product, respectively. The electronic and steric properties of the phosphine ligand play a crucial role in modulating the rates and efficiencies of these steps.
Oxidative Addition:
The oxidative addition of a substrate, typically an organic halide (R-X), to a low-valent metal center, such as palladium(0), initiates the catalytic cycle. This step involves the cleavage of the R-X bond and the formation of two new bonds between the metal and the R and X fragments, resulting in an increase in the metal's oxidation state and coordination number. youtube.comnih.gov The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, begins with this crucial step. rsc.orgnih.gov
For a palladium(0) complex bearing this compound ligands, the oxidative addition of an aryl halide (Ar-X) would proceed as follows:
Pd(0)(P(Butyl)(Ph)H)₂ + Ar-X → [Ar-Pd(II)(X)(P(Butyl)(Ph)H)₂]
The rate of oxidative addition is significantly influenced by the nature of the phosphine ligand. Electron-rich phosphines are known to accelerate the oxidative addition step by increasing the electron density on the metal center, which facilitates its insertion into the R-X bond. nih.gov this compound, with its combination of an electron-donating butyl group and a less-donating phenyl group, is expected to exhibit electronic properties intermediate between those of trialkylphosphines (e.g., tri-n-butylphosphine) and triarylphosphines (e.g., triphenylphosphine). This balance can be advantageous in promoting a sufficiently fast oxidative addition without rendering the subsequent reductive elimination step too slow.
The steric bulk of the phosphine ligand also plays a critical role. While very bulky ligands can promote the formation of highly reactive, low-coordinate metal species that readily undergo oxidative addition, excessive steric hindrance can also impede the approach of the substrate. uwindsor.ca The moderate steric profile of this compound is likely to provide a good balance, facilitating the reaction without imposing significant steric barriers.
Reductive Elimination:
Reductive elimination is the final, product-forming step of many catalytic cycles, where the two organic fragments coupled to the metal center are expelled as the final product, and the metal is returned to its initial low-valent state. acs.org This process is the microscopic reverse of oxidative addition. acs.org
For the palladium(II) intermediate formed after transmetalation in a Suzuki-Miyaura coupling, the reductive elimination step would be:
[Ar-Pd(II)-R(P(Butyl)(Ph)H)₂] → Ar-R + Pd(0)(P(Butyl)(Ph)H)₂
The table below summarizes the expected influence of this compound on the key steps of a catalytic cycle compared to more common phosphine ligands, based on general principles.
| Catalytic Step | Tri-n-butylphosphine | This compound (Expected) | Triphenylphosphine (B44618) |
| Oxidative Addition Rate | Fast (Electron-rich) | Moderate to Fast | Slower (Less electron-rich) |
| Reductive Elimination Rate | Slower (Stabilizes Pd(II)) | Moderate | Faster (Less stabilization of Pd(II)) |
| Overall Catalytic Efficiency | Can be limited by slow reductive elimination | Potentially well-balanced | Can be limited by slow oxidative addition |
This table is based on general trends observed for phosphine ligands and represents expected behavior in the absence of specific experimental data for this compound.
Analysis of Ligand Exchange Processes in Catalytic Intermediates
Ligand exchange, or dissociation and association, is a dynamic process that occurs throughout the catalytic cycle and is fundamental to the generation of catalytically active species. berkeley.edu The lability of the phosphine ligand is a critical factor, as the dissociation of a ligand is often required to create a vacant coordination site on the metal center for the oxidative addition of the substrate to occur. uwindsor.ca
In a typical palladium-catalyzed cross-coupling reaction, a coordinatively saturated 18-electron palladium(0) complex, such as Pd(PPh₃)₄, is often used as a precatalyst. This complex is not catalytically active itself and must first dissociate one or more phosphine ligands to generate a more reactive 14- or 16-electron species. acs.org
For a catalyst system involving this compound, the following equilibrium would be established in solution:
Pd(0)(P(Butyl)(Ph)H)₄ ⇌ Pd(0)(P(Butyl)(Ph)H)₃ + P(Butyl)(Ph)H
Pd(0)(P(Butyl)(Ph)H)₃ ⇌ Pd(0)(P(Butyl)(Ph)H)₂ + P(Butyl)(Ph)H
The position of this equilibrium is dictated by the steric and electronic properties of the phosphine ligand. The bond strength between the palladium center and the phosphine ligand is a key determinant of the dissociation energy. The combination of a butyl and a phenyl group in this compound suggests a Pd-P bond strength that is likely intermediate between that of trialkylphosphines and triarylphosphines.
The table below outlines the key parameters related to ligand exchange for different phosphine ligands.
| Ligand Property | Tri-n-butylphosphine | This compound (Expected) | Triphenylphosphine |
| Cone Angle (Steric Bulk) | 132° | Intermediate | 145° |
| Pd-P Bond Strength | Stronger | Intermediate | Weaker |
| Ligand Dissociation Rate | Slower | Moderate | Faster |
| Concentration of Active Species | Lower | Moderate | Higher |
Cone angles are established measures of phosphine steric bulk. The expected properties for this compound are inferred from its structure.
Reaction Mechanisms and Reactivity Profiles of Butyl Phenyl Phosphane and Its Derivatives
Nucleophilic Reactivity at the Phosphorus Center
The phosphorus atom in butyl(phenyl)phosphane possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for several important transformations, including the formation of phosphonium (B103445) salts and the generation of phosphorus ylides.
Tertiary phosphines, such as this compound, readily react with alkyl halides in a classic SN2 reaction to form quaternary phosphonium salts. unive.itwalisongo.ac.id This quaternization process is a fundamental reaction of phosphines and is driven by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. acs.orggoogleapis.com The reaction is typically carried out by heating the phosphine (B1218219) with an alkyl halide, sometimes in a solvent like benzene. acs.org
For instance, the reaction of di-(n-butyl)phenylphosphine or n-butyldiphenylphosphine with an appropriate alkyl halide yields the corresponding phosphonium salt. acs.org The resulting phosphonium salts are often crystalline solids. acs.org The reactivity of the phosphine nucleophile is influenced by the electronic properties of its substituents. More electron-rich phosphines, like tributylphosphine, are generally better nucleophiles than less electron-rich ones, such as triphenylphosphine (B44618). walisongo.ac.id
The general reaction can be represented as: R3P + R'X → [R3PR']+X- Where R can be a combination of butyl and phenyl groups, and R'X is an alkyl halide.
| Reactants | Product | Notes |
| Di-(n-butyl)phenylphosphine + Alkyl Halide | Di-(n-butyl)phenyl(alkyl)phosphonium Halide | Formed via SN2 reaction. acs.org |
| n-Butyldiphenylphosphine + Alkyl Halide | n-Butyldiphenyl(alkyl)phosphonium Halide | Formed via SN2 reaction. acs.org |
| Tri-n-butylphosphine + Alkyl Halide | Tri-n-butyl(alkyl)phosphonium Halide | Demonstrates high nucleophilicity. walisongo.ac.id |
| Triphenylphosphine + Alkyl Halide | Triphenyl(alkyl)phosphonium Halide | Serves as a benchmark for reactivity comparison. walisongo.ac.idwikipedia.org |
Table 1: Examples of Phosphonium Salt Formation
Phosphonium salts are crucial precursors for the generation of phosphorus ylides, also known as Wittig reagents. wikipedia.org These ylides are highly valuable in organic synthesis, particularly for the conversion of aldehydes and ketones into alkenes via the Wittig reaction. openstax.org
The formation of a phosphorus ylide involves the deprotonation of the α-carbon of a phosphonium salt using a strong base. wikipedia.orglibretexts.org The acidity of the α-proton is enhanced by the adjacent positively charged phosphorus atom. libretexts.org Common bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium or potassium t-butoxide. wikipedia.org
The general scheme for ylide formation is: [R3P+CH2R']X- + Base → R3P=CHR' + Base-H+ + X-
The primary application of these ylides is the Wittig reaction, where they react with carbonyl compounds to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and a phosphine oxide. openstax.org This reaction is a cornerstone of alkene synthesis due to its high degree of regioselectivity. openstax.org
| Phosphonium Salt | Base | Ylide (Wittig Reagent) |
| [Ph3P+CH3]Br- | n-BuLi | Ph3P=CH2 |
| [Ph3P+CH2R]X- | NaH | Ph3P=CHR |
| [BuPh2P+CH2R]X- | t-BuOK | BuPh2P=CHR |
Table 2: Generation of Phosphorus Ylides
Oxidation Pathways of Phosphanes, leading to Phosphine Oxides and Related Species
Tertiary phosphines are susceptible to oxidation, leading to the formation of phosphine oxides. This oxidation can occur with various oxidizing agents, including molecular oxygen (air) and hydrogen peroxide. wikipedia.org While the oxidation of trialkylphosphines by air can be a spontaneous and often undesirable reaction, less basic phosphines may require stronger oxidizing agents like hydrogen peroxide. wikipedia.org
The oxidation of a tertiary phosphine, such as this compound, results in the formation of the corresponding tertiary phosphine oxide: R3P + [O] → R3P=O
Secondary phosphine oxides can also be synthesized, for instance, by the hydrolysis of a chlorophosphine. wikipedia.org These secondary phosphine oxides exist in equilibrium with their tautomeric form, phosphinous acid (R2POH). wikipedia.org They are valuable intermediates and can be further oxidized to phosphinic acids. wikipedia.org
The synthesis of acylphosphane oxides, another class of oxidized phosphine derivatives, can be achieved through methods like the Arbuzov reaction or by reacting secondary phosphine oxides with acyl chlorides. ethz.ch
| Phosphane | Oxidizing Agent | Product |
| Trialkylphosphine (e.g., Tributylphosphine) | O2 (air) | Trialkylphosphine Oxide |
| Methyldiphenylphosphine | H2O2 | Methyldiphenylphosphine Oxide wikipedia.org |
| Chlorodiphenylphosphine (B86185) | H2O | Diphenylphosphine (B32561) Oxide wikipedia.org |
| Secondary Phosphine Oxide | H2O2 | Phosphinic Acid wikipedia.org |
| Primary Phosphine | H2O2 or m-CPBA | Primary Phosphine Oxide researchgate.net |
Table 3: Oxidation of Phosphanes
Metallation and Electrophilic Functionalization of Phosphane Oxides
Secondary phosphine oxides, such as tert-butyl(phenyl)phosphine oxide, can be deprotonated at the phosphorus atom by strong bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) to form a metallated species. researchgate.netresearchgate.net This process creates a nucleophilic phosphorus center that can react with a variety of electrophiles, providing a route to functionalized tertiary phosphine oxides. researchgate.netresearchgate.net
The reaction of these metallated secondary phosphine oxides with alkyl halides, for example, leads to the formation of P-chiral tertiary phosphine oxides. researchgate.netresearchgate.net A significant advantage of this method is that if an enantiomerically pure secondary phosphine oxide is used, the stereochemistry at the phosphorus center is retained during the metallation and subsequent alkylation. researchgate.netresearchgate.net
The general reaction sequence is as follows:
R2P(O)H + Base → [R2P(O)]-M+
[R2P(O)]-M+ + E+ → R2P(O)E Where R can be butyl and phenyl, and E+ is an electrophile.
This methodology has been successfully applied to synthesize a range of P-chiral tertiary phosphine oxides and doubly P-chiral bis(phosphine oxides) by using appropriate dihalide electrophiles. researchgate.netresearchgate.net
| Phosphine Oxide | Base | Electrophile | Product |
| tert-Butyl(phenyl)phosphine oxide | nBuLi or LDA | Primary Alkyl Halide | P-Chiral Tertiary Phosphine Oxide researchgate.netresearchgate.net |
| tert-Butyl(phenyl)phosphine oxide | nBuLi or LDA | Dihalide | Doubly P-Chiral Bis(phosphine oxide) researchgate.netresearchgate.net |
| Diarylphosphine Oxide | Sodium | Alkyl Halide | Triarylphosphine Oxide organic-chemistry.org |
| (R)-tert-butyl(phenyl)phosphine oxide | tBuOK | 2-Chloropyridine (visible light) | P-Chiral Heteroaryl Phosphine Oxide nih.gov |
Table 4: Metallation and Functionalization of Phosphine Oxides
Intramolecular Cyclometallation Reactions Involving this compound Frameworks
Phosphines containing aryl or other suitable groups, such as the phenyl group in this compound, can undergo intramolecular C-H bond activation in the presence of a transition metal center. This process, known as cyclometallation, leads to the formation of a stable metallacycle. nih.govresearchgate.net
For example, phosphines with bulky substituents, like tert-butyldi(α-naphthyl)phenylphosphine, can undergo cyclometalation with iridium complexes to form a five-membered ring through the activation of a C-H bond on the naphthyl ring. nih.gov The steric bulk of the phosphine ligand can be a driving force for this reaction, as it relieves strain in the resulting complex. nih.gov Similarly, benzyldiphenylphosphane can be selectively ortho-metalated in the benzyl (B1604629) group. researchgate.net
These cyclometallated complexes can exhibit interesting reactivity. For instance, double cyclometalation can occur, and the resulting complexes can undergo further reactions such as insertion of alkynes or C-C coupling. nih.gov Cyclometallation is a powerful tool for the synthesis of well-defined organometallic complexes with potential applications in catalysis. researchgate.netntu.edu.sg
| Phosphine Ligand | Metal Complex | Resulting Complex |
| tert-Butyldi(α-naphthyl)phenylphosphine | [CpIrCl2]2 | Cyclometalated [CpIrCl(P^C)] complex nih.gov |
| Di(α-naphthyl)phenylphosphine | [CpIrCl2]2 / NaOAc | Double cyclometalated [CpIr(C^P^C)] complex nih.gov |
| Benzyldiphenylphosphane | [CoMe(PMe3)4] | ortho-Metalated cobalt complex researchgate.net |
| Diphenyl(2-substituted phenyl)phosphane | [CoMe(PMe3)4] | ortho-Metalated cobalt complex researchgate.net |
Table 5: Examples of Intramolecular Cyclometallation
Specific Reaction Transformations (e.g., Aza-Pudovik Reaction for Phosphinates)
While specific reaction transformations for this compound are not extensively documented in readily available literature, the reactivity of its derivatives, particularly phosphinates, has been explored. One such significant transformation is the Aza-Pudovik reaction, which is a powerful method for the formation of α-aminophosphinates.
The Aza-Pudovik reaction involves the addition of a P-H bond across the C=N double bond of an imine. In the context of derivatives of this compound, this reaction would typically start from Butyl phenyl-H-phosphinate. This phosphinate can be prepared from phenyl-H-phosphinic acid through methods like alkylating esterification, microwave-assisted direct esterification, or thermal esterification. nih.gov
The general mechanism for the Aza-Pudovik reaction is initiated by the activation of the P-H bond of the phosphinate, often facilitated by a catalyst. The nucleophilic phosphorus then attacks the electrophilic carbon of the imine, leading to the formation of a new P-C bond. Subsequent protonation of the nitrogen atom yields the final α-aminophosphinate product. The reaction can often be carried out under catalyst-free conditions, although catalysts can enhance the reaction rate and selectivity.
A study on the synthesis of alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates utilized butyl phenyl-H-phosphinate in an Aza-Pudovik reaction with various imines. nih.govscilit.com The imines were generated from the condensation of primary amines and substituted benzaldehydes. This approach was found to be more efficient than the related Kabachnik-Fields condensation for the synthesis of these α-aminophosphinates, yielding diastereomeric mixtures in good yields (65–92%). nih.govscilit.com
Table 1: Examples of Aza-Pudovik Reaction with Butyl Phenyl-H-phosphinate Derivatives nih.gov
| Imine Reactant (from) | Amine Reactant | Product (Butyl (α-amino-benzyl)phenylphosphinate derivative) | Yield (%) |
| Benzaldehyde | Benzylamine | Butyl (α-benzylamino-benzyl)phenylphosphinate | 85 |
| 4-Chlorobenzaldehyde | Butylamine | Butyl (α-butylamino-4-chlorobenzyl)phenylphosphinate | 78 |
| 4-Methylbenzaldehyde | Benzylamine | Butyl (α-benzylamino-4-methylbenzyl)phenylphosphinate | 92 |
| Benzaldehyde | Butylamine | Butyl (α-butylamino-benzyl)phenylphosphinate | 65 |
It is noteworthy that some of the synthesized α-aminophosphinates have shown interesting biological activities. For instance, butyl (α-butylamino-benzyl-)phenylphosphinate exhibited significant cytotoxic activity on the PANC-1 pancreas cell line. nih.govscilit.com
The Aza-Pudovik reaction is a versatile and atom-economical method for the synthesis of α-aminophosphinates. The reaction's efficiency and the potential biological activity of its products make it a significant transformation in organophosphorus chemistry. While this specific example focuses on a phosphinate derivative, it highlights the potential for developing a rich reaction chemistry based on the this compound scaffold.
Theoretical and Computational Investigations of Butyl Phenyl Phosphane Systems
Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Coupled Cluster Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the study of phosphine (B1218219) systems. researchgate.netbohrium.comnih.govmdpi.com Methods like DFT and, for higher accuracy, Coupled Cluster (CC) theory, allow for the detailed exploration of molecular geometries, potential energy surfaces, and electronic properties. nih.govrsc.orgarxiv.org For derivatives such as tert-butyl(phenyl)phosphine oxide, DFT calculations have been crucial in understanding tautomeric equilibria and reaction mechanisms. ub.eduethernet.edu.etacs.org These computational approaches are not limited to isolated molecules; they can also model systems in solution and their interactions with other chemical entities, such as metal centers in catalysts. acs.orgbohrium.com
The electronic nature of the phosphorus center is fundamental to the chemical behavior of butyl(phenyl)phosphane. Theoretical calculations provide deep insights into the bonding and electronic distribution within these molecules. In related silyl-substituted phosphinines, DFT calculations have shown that substituents significantly influence the energy of the molecular orbital representing the phosphorus lone pair, which directly correlates with the nucleophilicity and basicity of the phosphorus atom. wordpress.com
For oxidized species like secondary phosphine oxides (SPOs), computational studies have investigated the tautomeric equilibrium between the pentavalent phosphine oxide form (containing a P=O double bond) and the trivalent phosphinous acid form (P-OH). ub.eduacs.org DFT calculations, in conjunction with experimental data, have revealed that for most substituted SPOs, the pentavalent form with the P=O bond is overwhelmingly dominant. ub.edu The nature of the P-C, P-O, and C-O bonds in various CHOP isomers has been analyzed using theoretical descriptors such as the Wiberg Bond Index (WBI), Mayer Bond Order (MBO), and relaxed force constants, providing a quantitative measure of bond strengths. nih.gov
In a study of a fulvenephosphaallene system featuring a bulky 2,4,6-tri-tert-butyl-phenyl substituent, DFT was employed to elucidate the electronic structure of the radical anion formed upon reduction. unige.ch Such analyses are critical for understanding the redox properties and reactivity of these unsaturated phosphorus compounds.
Table 1: Selected Computed Bond Parameters for Phosphine Derivatives
| Compound System | Bond | Parameter | Computed Value | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| Fluoren-9-ylidenemethylene-(2,4,6-tri-tert-butyl-phenyl)phosphane | P=C | Bond Length | 1.699(2) Å | X-ray Diffraction | unige.ch |
| 1H-Oxaphosphirene | P-C | Wiberg Bond Index | 0.91 | CCSD(T)/def2-TZVPP//B3LYP-D3/def2-TZVP | nih.gov |
| Phosphaketene (H-P=C=O) | P=C | Wiberg Bond Index | 1.83 | CCSD(T)/def2-TZVPP//B3LYP-D3/def2-TZVP | nih.gov |
The three-dimensional arrangement of the butyl and phenyl groups around the phosphorus atom dictates the steric environment and, consequently, the reactivity and selectivity of the phosphine, particularly in its role as a ligand in catalysis. acs.orgresearchgate.net Conformational analysis, powered by computational methods, maps the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net
For chiral derivatives like P-stereogenic tert-butyl(phenyl)phosphine oxide, computational studies are indispensable. ethernet.edu.etacs.org DFT calculations have been used alongside chiroptical spectroscopy (VCD and ECD) to determine the absolute configurations of enantiomers by comparing experimental spectra with the computed spectra of different conformers. researchgate.netnih.gov These studies confirm that such molecules can possess a high energy barrier to internal rotation, allowing for the isolation of stable enantiomers. ethernet.edu.et The steric bulk of ligands like di-tert-butylphenylphosphine (B1296755) is often quantified using parameters such as the Tolman cone angle or, more recently, the percent buried volume (%Vbur), which can be calculated from computed molecular structures and correlated with catalytic activity. tuwien.at
Table 2: Calculated Rotational and Energy Barriers for Phosphine Derivatives
| Compound/Process | Parameter | Computed Value (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Proton Migration in [H ⊂ 1.1.1]-cryptand | Activation Energy | 19.2 | RB3LYP/LANL2DZp | researchgate.net |
| Proton Migration in [H ⊂ 2.2.2]-cryptand | Activation Energy | 16.1 | RB3LYP/LANL2DZp | researchgate.net |
| (R)-t-Butylphenylphosphinoamidate Conformer 2 vs. 1 | Relative Energy | ~3 | B3LYP/aug-cc-pVDZ | nih.gov |
Quantum chemical calculations are pivotal in predicting and interpreting complex spectroscopic data. One notable application is the calculation of hyperfine coupling constants for electron paramagnetic resonance (EPR) spectroscopy. In a detailed study of the reduction product of a phosphaallene bearing a 2,4,6-tri-tert-butyl-phenyl group, DFT calculations were used to compute the ³¹P and ¹³C hyperfine tensors. unige.ch The comparison between the theoretical and experimental results was crucial in identifying the observed species not as the radical anion, but as the protonated phosphaallylic radical. unige.ch
In the realm of NMR spectroscopy, the one-bond ¹J(³¹P,⁷⁷Se) coupling constant in phosphine selenides is a well-established experimental probe for the basicity of the parent phosphine. bohrium.comresearchgate.net DFT calculations have been shown to reproduce these values and correlate them with other electronic properties, such as the energy of the highest occupied molecular orbital (HOMO). bohrium.com
Furthermore, theoretical predictions of vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra have been instrumental. For tert-butylphenylphosphinoamidate, DFT calculations of its VCD and ECD spectra were compared with experimental measurements to unambiguously assign its absolute configuration. nih.gov This combined experimental-theoretical approach is a powerful tool in stereochemical analysis.
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding how chemical reactions proceed at a molecular level is a central theme in chemistry, and computational studies provide the necessary detail by mapping out entire reaction pathways. DFT calculations are frequently used to locate and characterize the energies of reactants, products, intermediates, and, most importantly, transition states. ub.eduacs.orgwordpress.com
For instance, the mechanism of P-C cross-coupling reactions, which are vital for synthesizing compounds like aryl-tert-butylphenylphosphine oxides, has been investigated computationally. semanticscholar.orggrowingscience.com These studies explore the classic steps of oxidative addition, transmetalation, and reductive elimination in catalytic cycles, often involving palladium catalysts. The calculations help explain how the choice of ligand, base, and substrate influences reaction outcomes. semanticscholar.org
In another example, the tautomerism of secondary phosphine oxides and their subsequent coordination to a ruthenium complex were studied using DFT. ub.edu The calculations revealed that the reaction proceeds via initial O-coordination of the phosphine oxide, which then rearranges to the more stable P-coordinated phosphinous acid ligand, identifying the lowest energy pathway for the transformation. ub.edu Similarly, extensive DFT calculations were performed to understand the C8 versus C2 regioselectivity in the palladium-catalyzed arylation of quinoline (B57606) N-oxides, highlighting the crucial roles of the solvent and the specific palladium catalyst (with or without a phosphine ligand) in directing the C-H activation. acs.org
Theoretical Evaluation of Ligand Basicity, Donor Strengths, and Electronic Properties
The performance of this compound as a ligand in transition metal catalysis is intrinsically linked to its electronic properties, namely its σ-donor and π-acceptor characteristics. Theoretical methods provide quantitative measures of these properties.
The electronic properties of tert-butyl n-butyl phenyl phosphane have been characterized by its ¹J(P,Se) value of 708 Hz, which places it in the category of strongly donating alkyl-aryl phosphines. researchgate.net DFT calculations on related systems have further elucidated how substituent effects modulate the electronic landscape of the phosphine, influencing the energy levels of frontier molecular orbitals (HOMO and LUMO) and thereby tuning its reactivity and coordinating ability. wordpress.com
Future Directions and Emerging Research Areas for Butyl Phenyl Phosphane
Development of Next-Generation Butyl(phenyl)phosphane Derivatives with Enhanced Performance
The future development of this compound will likely focus on creating derivatives with tailored properties for specific catalytic applications. Research into phosphine (B1218219) ligands has established that modifying the substituents on the phosphorus atom can profoundly influence the catalyst's activity and selectivity. sigmaaldrich.comtcichemicals.com
One promising avenue is the synthesis of P-chiral derivatives. Building on methodologies like the dynamic resolution of lithiated racemic tert-butylphenylphosphine-borane, it is conceivable to develop enantioselective methods for preparing chiral this compound-boranes, which can then be converted to the chiral phosphine ligand. acs.org This would open doors to its use in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.
Another key area is the introduction of additional functional groups to create bidentate or polydentate ligands. sigmaaldrich.com For instance, incorporating coordinating groups onto the phenyl ring could transform the monodentate this compound into a chelating ligand, potentially enhancing the stability and reactivity of the resulting metal complexes. The development of ligands like the DalPhos series, which feature bulky di(1-adamantyl)phosphino groups, demonstrates the effectiveness of sterically demanding substituents in improving catalytic performance in cross-coupling reactions. sigmaaldrich.com Similarly, creating this compound derivatives with increased steric bulk could lead to more active catalysts.
Furthermore, the synthesis of phosphine-borane adducts of this compound derivatives presents another research frontier. nih.gov These adducts not only serve as stable, air-resistant precursors to the final phosphine ligand but also offer opportunities for biomedical applications, as seen with other phosphine-borane compounds investigated as potential therapeutic agents. nih.gov The introduction of electron-withdrawing groups, such as a trifluoromethyl group on the phenyl ring, could enhance the stability and modify the electronic properties of these adducts. nih.gov
Exploration of Novel Catalytic Transformations and Synthetic Methodologies
While phosphine ligands are well-established in traditional cross-coupling reactions, future research will explore the use of this compound and its derivatives in more novel and complex catalytic transformations. nih.govsigmaaldrich.com The unique balance of steric and electronic properties in this compound makes it a candidate for reactions that require finely tuned catalysts.
An emerging area is nucleophilic phosphine catalysis, which utilizes tertiary phosphines to catalyze a wide range of reactions, including annulations and Michael additions, through the formation of zwitterionic intermediates. acs.orgresearchgate.net The reactivity of trialkylphosphines like tri(n-butyl)phosphine in domino reactions to construct complex molecular architectures, such as spiro compounds, highlights the potential for this compound to catalyze similar intricate transformations. acs.orgnih.gov These reactions are highly atom-economical and can generate molecular complexity in a single step.
The development of catalysts for challenging cross-coupling reactions remains a key objective. Electron-rich and bulky phosphines are known to be highly effective for reactions involving less reactive substrates like aryl chlorides, as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.com By modifying the this compound structure, for example by creating analogues with greater steric hindrance or electron-donating ability, its utility in demanding coupling reactions, such as those used in materials science and natural product synthesis, could be expanded. nih.gov
The table below summarizes potential catalytic reactions where this compound could be explored, based on the known reactivity of similar phosphine ligands.
| Catalytic Reaction Type | Potential Substrates | Mechanistic Role of Phosphine | Reference |
| Nucleophilic Catalysis (Annulation) | Ynones, 2-Sulfonamidobenzaldehydes | Acts as a nucleophile to initiate the reaction cascade. | acs.org |
| Domino Reactions | Isatylidene malononitriles, Bis-chalcones | Nucleophilic catalysis to form complex spiro-fused carbocycles and heterocycles. | nih.gov |
| Suzuki-Miyaura Coupling | Aryl chlorides, Hindered aryl bromides | Ligand to palladium, facilitating oxidative addition and reductive elimination. | tcichemicals.comnih.gov |
| Stille Coupling | Aryl chlorides, Aryl triflates | Ligand to palladium, enhancing catalytic activity for unactivated substrates. | nih.gov |
Integration of Advanced Computational Approaches for Predictive Ligand Design and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for accelerating catalyst development. numberanalytics.com Future research on this compound will heavily leverage these approaches for the rational design of new derivatives and for gaining a deeper understanding of reaction mechanisms.
Machine learning and data-driven approaches are emerging as powerful methods for catalyst screening. nih.gov By creating databases of phosphine ligands and their performance in various reactions, models can be trained to predict the effectiveness of new, untested ligands. For this compound, this means that virtual libraries of derivatives can be screened computationally to identify the most promising candidates for synthesis and experimental testing, saving significant time and resources. rsc.org
Density Functional Theory (DFT) calculations will continue to be crucial for elucidating the steric and electronic properties of this compound and its metal complexes. numberanalytics.combris.ac.uk Key descriptors, such as the Tolman electronic parameter (TEP) and cone angle, can be calculated to quantify the ligand's properties. More advanced descriptors, like the minimum percent buried volume (%Vbur(min)), have shown remarkable success in predicting whether a phosphine ligand will be active or inactive in certain cross-coupling reactions by correlating the descriptor with the ligand-to-metal coordination number. princeton.edu Applying these computational tools to this compound can guide the design of derivatives with optimal steric and electronic profiles for a target reaction. numberanalytics.com Furthermore, DFT can be used to map out entire catalytic cycles, identify rate-limiting steps, and understand the precise role of the ligand in each elementary step, as has been done for iridium-pincer complexes. rsc.orgacs.org
| Computational Tool | Application for this compound Research | Key Predicted Properties | Reference(s) |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles; Calculation of ligand properties. | Reaction energy profiles, binding energies, steric and electronic parameters. | numberanalytics.comrsc.org |
| Machine Learning (ML) | High-throughput screening of virtual ligand libraries; Predicting catalyst performance. | Reaction yield, selectivity, identification of active vs. inactive ligands. | nih.govprinceton.edu |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems, such as enzymes or nanoparticles, incorporating the catalyst. | Ligand performance in complex environments. | numberanalytics.com |
Potential for Integration in Advanced Functional Materials and Nanotechnology
The application of phosphine ligands extends beyond homogeneous catalysis into the realm of materials science and nanotechnology. acs.orgrsc.org this compound and its future derivatives represent a class of molecules that could be used to functionalize surfaces and stabilize nanoparticles, opening up new avenues for research.
Phosphines are widely used as ligands to stabilize inorganic nanoparticles, such as those made of gold or ruthenium. acs.orgrsc.org The phosphine binds to the metal surface through its lone pair of electrons, providing colloidal stability. acs.org A key advantage of phosphine ligands over others, like thiols, is that the phosphine-metal bond is often weaker, allowing for facile ligand exchange. acs.orgnih.gov This property could be exploited using this compound to create stabilized nanoparticle precursors that can later be functionalized with other molecules. The specific size and electronic nature of this compound could influence the size, shape, and surface properties of the resulting nanoparticles. acs.org
Furthermore, secondary phosphine oxides, which are closely related to phosphanes, have been shown to be effective pre-ligands for the synthesis and stabilization of ruthenium nanoparticles used in hydrogenation catalysis. rsc.org This suggests that Butyl(phenyl)phosphine oxide, the oxidized form of this compound, could also find applications in this area.
The integration of this compound derivatives into larger functional materials is another potential research direction. By attaching the phosphine moiety to polymers or other scaffolds, it could be used to create new functional materials with built-in catalytic sites or metal-binding capabilities. These materials could find use in applications ranging from sensing to energy storage and conversion.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Butyl(phenyl)phosphane derivatives with high purity?
- Methodological Answer : Synthesis of this compound derivatives often involves ligand-metal complexation under inert atmospheres (e.g., argon). For example, cobalt complexes with analogous phosphine ligands are synthesized by reacting cobalt salts with phosphines in anhydrous solvents (e.g., THF) at 60–80°C for 12–48 hours, followed by column chromatography for purification . Reaction time and catalyst selection (e.g., nickel or palladium catalysts) significantly influence yield and purity. Monitoring via P NMR spectroscopy ensures ligand integrity during synthesis.
Q. How does this compound compare to other phosphine ligands in catalytic activity?
- Methodological Answer : this compound’s catalytic efficacy stems from its electron-donating butyl group and steric bulk from the phenyl ring. Comparative studies with ligands like triphenylphosphine show that increased steric hindrance in this compound improves selectivity in cross-coupling reactions by stabilizing low-coordination-state metal centers. For instance, in enantioselective catalysis, analogous phosphane oxides achieve >95% enantiomeric excess (ee) when paired with chiral Ni or Pd complexes .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound complexes?
- Methodological Answer :
- Spectroscopy : H, C, and P NMR are critical for verifying ligand coordination and purity. IR spectroscopy identifies metal-phosphine bonding via P–M stretching frequencies.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for structural determination. SHELXL’s robust refinement algorithms handle twinning and high-resolution data, making it suitable for phosphine-metal complexes .
Advanced Research Questions
Q. How do substituents on the phenyl ring of this compound affect its performance in catalytic cycles?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-F-CH) on the phenyl ring enhance metal-ligand bond stability by reducing electron density at the phosphorus atom, as shown in phosphane oxide studies. Conversely, methoxy groups (4-MeO-CH) increase steric bulk, altering substrate access to the metal center. Systematic variation of substituents, followed by kinetic studies (e.g., turnover frequency measurements), can map structure-activity relationships .
Q. What computational methods are recommended to study the electronic properties of this compound in metal complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA provide insights into electronic effects. Key parameters include Natural Bond Orbital (NBO) analysis for charge distribution and Mayer bond orders for metal-phosphine bond strength. Comparative studies with simpler ligands (e.g., PH) help isolate the butyl/phenyl group contributions .
Q. What challenges arise in refining the crystal structures of this compound complexes, and how can they be mitigated?
- Methodological Answer : Challenges include disorder in the butyl chain and weak diffraction due to flexible substituents. Mitigation strategies:
- Data Collection : High-resolution synchrotron data (λ < 1 Å) improves signal-to-noise ratios.
- Refinement : Using SHELXL’s ADPs (anisotropic displacement parameters) and restraints for flexible groups. For severe disorder, omit problematic regions and apply SQUEEZE (PLATON) to model solvent voids .
Q. How can enantioselectivity be engineered in reactions using this compound-derived catalysts?
- Methodological Answer : Enantioselectivity is achieved by pairing this compound with chiral metal centers (e.g., Ru or Os complexes). For example, modifying the phosphane’s R groups (e.g., pyrenyl vs. phenyl) alters the catalyst’s chiral pocket, as demonstrated in cytotoxicity studies with IC variations of up to 50% . Asymmetric hydrogenation experiments with prochiral substrates (e.g., ketones) under H pressure (5–10 bar) and low temperatures (−20°C) further optimize ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
